5-Methyl-2-phenylhex-2-enal

Regulatory Compliance Food Safety Flavoring Substances

5-Methyl-2-phenylhex-2-enal (CAS 21834-92-4), also known as cocoa hexenal or Cocal, is an α,β-unsaturated aromatic aldehyde with the molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol. It is recognized as a flavoring agent (FEMA 3199; FL-No.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B7823456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenylhex-2-enal
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3
InChIKeyYURDCJXYOLERLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenylhex-2-enal (Cocoa Hexenal) Technical Baseline for Procurement and Formulation


5-Methyl-2-phenylhex-2-enal (CAS 21834-92-4), also known as cocoa hexenal or Cocal, is an α,β-unsaturated aromatic aldehyde with the molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol [1]. It is recognized as a flavoring agent (FEMA 3199; FL-No. 05.099) with a characteristic cocoa-like, bitter, nutty, and green aroma profile [2]. The compound is a pale yellow to orange liquid, soluble in oils and ethanol but insoluble in water, with a density of 0.973 g/mL at 25°C and a boiling range of 96–100°C at 0.7 mmHg [3]. It occurs naturally in cocoa, malt, and roasted peanuts [4].

Why Generic Substitution of 5-Methyl-2-phenylhex-2-enal Fails in Regulated Flavor Applications


In the family of α,β-unsaturated 2-phenyl-2-alkenals, compounds such as 2-phenylcrotonaldehyde (cocoa butenal, FL 05.062) and 4-methyl-2-phenylpent-2-enal (cocoa pentenal, FL 05.100) share a common phenylacetaldehyde backbone and are often marketed collectively for cocoa flavor applications [1]. However, these compounds are not interchangeable. Each possesses a unique side-chain alkyl substitution pattern that governs its sensory character, physicochemical behavior (e.g., LogP, density), and critically, its regulatory status under evolving food safety frameworks [2]. As of 2024, the European Commission has introduced distinct maximum use limits for each of these three substances in specific food categories, reflecting differential risk assessments and pending genotoxicity evaluations by EFSA [3]. Consequently, procurement and formulation decisions cannot rely on class-level similarity; product-specific evidence is required to ensure compliance, performance, and safety.

Quantitative Differentiation Evidence for 5-Methyl-2-phenylhex-2-enal Against Closest Analogs


EU Regulatory Maximum Levels in Processed Fruits and Vegetables: 5-Methyl-2-phenylhex-2-enal vs. 2-Phenylcrotonaldehyde

Under Commission Regulation (EU) 2024/238, 5-methyl-2-phenylhex-2-enal and 2-phenylcrotonaldehyde are subject to distinct maximum use levels in processed fruits and vegetables, reflecting their differing safety profiles. The maximum permitted level for 5-methyl-2-phenylhex-2-enal is 1.10 mg/kg, whereas the limit for 2-phenylcrotonaldehyde is significantly lower at 0.05 mg/kg, a 22-fold difference [1].

Regulatory Compliance Food Safety Flavoring Substances

EU Regulatory Maximum Levels: 5-Methyl-2-phenylhex-2-enal vs. 4-Methyl-2-phenylpent-2-enal

In the same regulatory framework (EU 2024/238), 5-methyl-2-phenylhex-2-enal is permitted at a level of 1.10 mg/kg in processed fruits and vegetables, while its analog 4-methyl-2-phenylpent-2-enal is restricted to 0.09 mg/kg. This represents a 12.2-fold higher allowable use level for 5-methyl-2-phenylhex-2-enal [1].

Regulatory Compliance Food Safety Flavoring Substances

Natural Occurrence Levels in Chocolate Manufacturing: 5-Methyl-2-phenylhex-2-enal vs. 2-Phenylbut-2-enal

During chocolate production, both 5-methyl-2-phenylhex-2-enal and 2-phenylbut-2-enal (2-phenylcrotonaldehyde) are formed via aldol condensation of Strecker aldehydes during bean roasting. Quantitative GC-MS/SIM analysis revealed that 2-phenylbut-2-enal reaches levels up to 399 μg/kg, whereas 5-methyl-2-phenylhex-2-enal reaches up to 216 μg/kg. Both compounds increased up to 40-fold during processing [1].

Natural Occurrence Chocolate Processing Flavor Formation

Physicochemical Property Differentiation: LogP and Density vs. Closest Analogs

The side-chain alkyl substitution pattern significantly influences physicochemical properties critical to flavor release and formulation. 5-Methyl-2-phenylhex-2-enal (C13) exhibits a LogP of 4.09 and density of 0.973 g/mL at 25°C [1]. In contrast, 2-phenylcrotonaldehyde (C10) has a LogP of 2.29 and density of 1.034 g/mL [2], while 4-methyl-2-phenylpent-2-enal (C12) has a density of 0.983 g/mL .

Physicochemical Properties Lipophilicity Formulation

Analytical Differentiation via Gas Chromatographic Retention Index (DB-5 Column)

The gas chromatographic retention index (RI) on a non-polar DB-5 column provides a robust analytical fingerprint for identity confirmation. 5-Methyl-2-phenylhex-2-enal exhibits an RI value of 1535 under standardized temperature-programmed conditions (50°C to 250°C at 4 K/min, 60 m × 0.32 mm DB-5 capillary column) [1]. While direct RI data for the analogs under identical conditions are not consolidated in the primary literature, the RI value serves as a definitive reference for quality control and differentiation from other cocoa aldehydes.

Analytical Chemistry GC-MS Quality Control

Subchronic Toxicity Profile in F344 Rats: Safety Benchmarking

A 90-day subchronic toxicity study of 5-methyl-2-phenyl-2-hexenal was conducted in F344 rats. The study assessed biomarkers of organ toxicity, blood chemistry, and histopathological changes following repeated oral administration [1]. While class-level inference from α,β-unsaturated aldehydes suggests potential genotoxicity concerns (noted in EFSA's 2022 evaluation of this structural class [2]), the compound-specific 90-day study provides a foundational safety dataset that is not equally available for all analogs.

Toxicology Safety Assessment Flavor Ingredient

Optimal Research and Industrial Application Scenarios for 5-Methyl-2-phenylhex-2-enal Based on Evidence


EU-Compliant Cocoa and Chocolate Flavor Formulations Requiring Higher Use Levels

Based on the EU's 2024 regulatory differentiation, 5-methyl-2-phenylhex-2-enal is the preferred choice among the three α,β-unsaturated 2-phenyl-2-alkenals for cocoa flavor applications in processed fruits and vegetables, with a permitted maximum level of 1.10 mg/kg—22-fold higher than 2-phenylcrotonaldehyde (0.05 mg/kg) and 12.2-fold higher than 4-methyl-2-phenylpent-2-enal (0.09 mg/kg) [1]. Formulators targeting EU markets can leverage this higher allowance to achieve robust cocoa notes without breaching regulatory limits, whereas substitution with the analogs would severely restrict flavor impact or risk non-compliance.

Fat-Continuous Food Systems Requiring High Lipophilicity for Optimal Partitioning

5-Methyl-2-phenylhex-2-enal, with a LogP of 4.09, exhibits substantially higher lipophilicity than 2-phenylcrotonaldehyde (LogP 2.29) [2]. This 63-fold difference in octanol-water partition coefficient makes it better suited for fat-based matrices such as chocolate, cocoa butter, bakery fats, and oil-based flavor delivery systems. In these applications, the compound will preferentially partition into the lipid phase, providing sustained flavor release and improved shelf stability compared to more hydrophilic analogs.

Natural Flavor Labeling Leveraging Authentic Cocoa Occurrence Profiles

The compound occurs naturally in cocoa, malt, and roasted peanuts at concentrations up to 216 μg/kg during chocolate manufacturing, as quantified by SAFE-GC-MS/SIM [3]. This well-characterized natural occurrence profile supports its use in natural flavor formulations and provides a scientifically validated basis for authenticity claims. The 40-fold increase observed during bean roasting also positions this compound as a marker for process-induced flavor development, valuable for quality control in chocolate manufacturing.

Analytical Quality Control Using Validated GC Retention Index

Procurement and QC laboratories can utilize the established Kovats retention index of 1535 on a DB-5 column (temperature program: 50°C to 250°C at 4 K/min) for identity confirmation and purity assessment of incoming 5-methyl-2-phenylhex-2-enal shipments [4]. This validated RI value enables unambiguous differentiation from other cocoa aldehydes and isomers, ensuring that the correct compound is received and that the E/Z isomer ratio meets the expected profile for consistent sensory performance.

Technical Documentation Hub

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